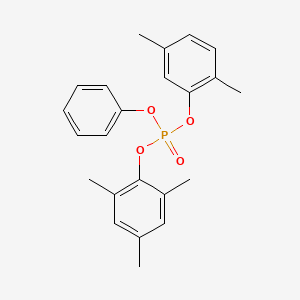
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester is an organic compound belonging to the class of phosphoric acid esters This compound is characterized by the presence of a phosphoric acid group esterified with 2,5-dimethylphenyl, phenyl, and 2,4,6-trimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenyl and dimethylphenyl groups. One common method involves the reaction of phosphoric acid with 2,5-dimethylphenol, phenol, and 2,4,6-trimethylphenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or Lewis acids may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding phenols.
Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Hydrolysis: Phosphoric acid, 2,5-dimethylphenol, phenol, 2,4,6-trimethylphenol.
Oxidation: Quinones, oxidized phenols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl groups.
Applications De Recherche Scientifique
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phenolic compounds that can interact with enzymes and receptors. The phenolic groups can also participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
- Phosphoric acid, 2-methylphenyl diphenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
Uniqueness
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester is unique due to the specific arrangement of its phenyl and dimethylphenyl groups, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
73179-42-7 |
|---|---|
Formule moléculaire |
C23H25O4P |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(2,5-dimethylphenyl) phenyl (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C23H25O4P/c1-16-11-12-18(3)22(15-16)26-28(24,25-21-9-7-6-8-10-21)27-23-19(4)13-17(2)14-20(23)5/h6-15H,1-5H3 |
Clé InChI |
GAXLXTMTKDGWEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





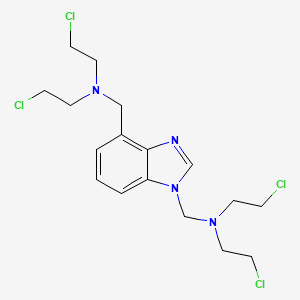
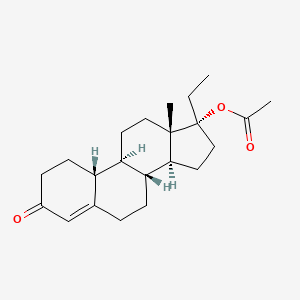

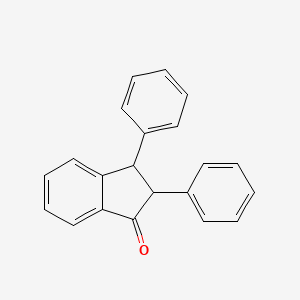
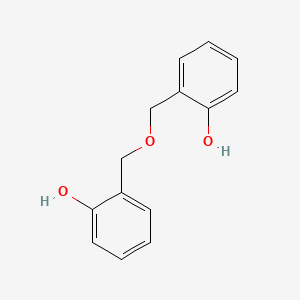



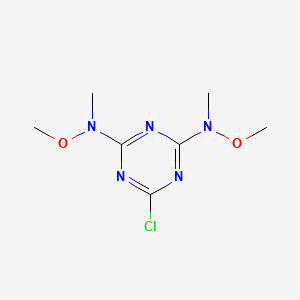
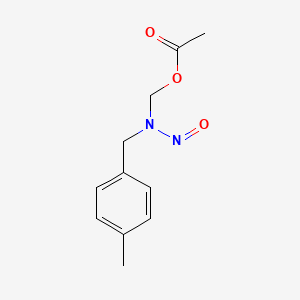
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
